molecular formula C4H8ClNO2S B6613680 N-cyclobutylsulfamoyl chloride CAS No. 777952-91-7

N-cyclobutylsulfamoyl chloride

Cat. No. B6613680
CAS RN: 777952-91-7
M. Wt: 169.63 g/mol
InChI Key: KDVKENMVPSUFTF-UHFFFAOYSA-N
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Description

“N-cyclobutylsulfamoyl chloride” is a chemical compound with the CAS number 777952-91-7 .


Synthesis Analysis

The synthesis of “N-cyclobutylsulfamoyl chloride” involves complex chemical reactions. A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular structure of “N-cyclobutylsulfamoyl chloride” can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .


Chemical Reactions Analysis

The chemical reactions involving “N-cyclobutylsulfamoyl chloride” are complex and involve various types of equilibria . The compound plays a crucial role in these reactions and contributes to the overall outcome.


Physical And Chemical Properties Analysis

“N-cyclobutylsulfamoyl chloride” has a molecular weight of 169.63 . It exhibits excellent membrane and colloidal stability, high loading efficiency of hydrophobic drugs, and low membrane permeability .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-cyclobutylsulfamoyl chloride” can be found on the product’s page . It’s important to handle this chemical with care and follow all safety guidelines.

Future Directions

The future directions of “N-cyclobutylsulfamoyl chloride” and similar compounds involve simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name

N-cyclobutylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKENMVPSUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutylsulfamoyl chloride

Synthesis routes and methods

Procedure details

Sulfuryl chloride (104 mmol) was dissolved in dry CH3CN (25 mL), added cyclobutylamine hydrochloride (31 mmol) and stirred at reflux for 16 h. The obtained reaction mixture was cooled to rt and concentrated in vacuo. The obtained residue was trituated with Et2O (2×25 mL). The combined Et2O-phases were concentrated in vacuo affording the title compound as oil.
Quantity
104 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two

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